Cas no 60924-64-3 (2-hydroxy-2-(3-methylbutyl)butanedioic acid)

2-Hydroxy-2-(3-methylbutyl)butanedioic acid is a branched-chain hydroxy dicarboxylic acid with potential applications in organic synthesis and specialty chemical formulations. Its structure, featuring both hydroxyl and carboxyl functional groups, enables versatile reactivity, including esterification and chelation. The 3-methylbutyl substituent enhances lipophilicity, making it suitable for modifying solubility profiles in hydrophobic systems. This compound may serve as an intermediate in pharmaceuticals, agrochemicals, or polymer chemistry, where controlled stereochemistry and functional group interactions are critical. Its balanced polarity and branching offer advantages in designing tailored molecular architectures. Purity and stability under standard conditions ensure consistent performance in synthetic workflows. Further research may explore its utility in asymmetric catalysis or biocompatible materials.
2-hydroxy-2-(3-methylbutyl)butanedioic acid structure
60924-64-3 structure
商品名:2-hydroxy-2-(3-methylbutyl)butanedioic acid
CAS番号:60924-64-3
MF:C9H16O5
メガワット:204.220343589783
CID:6016236
PubChem ID:21573038

2-hydroxy-2-(3-methylbutyl)butanedioic acid 化学的及び物理的性質

名前と識別子

    • 2-hydroxy-2-(3-methylbutyl)butanedioic acid
    • EN300-1131417
    • 60924-64-3
    • SCHEMBL10029372
    • インチ: 1S/C9H16O5/c1-6(2)3-4-9(14,8(12)13)5-7(10)11/h6,14H,3-5H2,1-2H3,(H,10,11)(H,12,13)
    • InChIKey: PEMUJFINIWBGAR-UHFFFAOYSA-N
    • ほほえんだ: OC(C(=O)O)(CC(=O)O)CCC(C)C

計算された属性

  • せいみつぶんしりょう: 204.09977361g/mol
  • どういたいしつりょう: 204.09977361g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 6
  • 複雑さ: 223
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 94.8Ų

2-hydroxy-2-(3-methylbutyl)butanedioic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1131417-5g
2-hydroxy-2-(3-methylbutyl)butanedioic acid
60924-64-3 95%
5g
$6545.0 2023-10-26
Enamine
EN300-1131417-0.1g
2-hydroxy-2-(3-methylbutyl)butanedioic acid
60924-64-3 95%
0.1g
$1986.0 2023-10-26
Enamine
EN300-1131417-1g
2-hydroxy-2-(3-methylbutyl)butanedioic acid
60924-64-3 95%
1g
$2257.0 2023-10-26
Enamine
EN300-1131417-1.0g
2-hydroxy-2-(3-methylbutyl)butanedioic acid
60924-64-3
1g
$0.0 2023-06-09
Enamine
EN300-1131417-10g
2-hydroxy-2-(3-methylbutyl)butanedioic acid
60924-64-3 95%
10g
$9704.0 2023-10-26
Enamine
EN300-1131417-2.5g
2-hydroxy-2-(3-methylbutyl)butanedioic acid
60924-64-3 95%
2.5g
$4424.0 2023-10-26
Enamine
EN300-1131417-0.25g
2-hydroxy-2-(3-methylbutyl)butanedioic acid
60924-64-3 95%
0.25g
$2077.0 2023-10-26
Enamine
EN300-1131417-0.05g
2-hydroxy-2-(3-methylbutyl)butanedioic acid
60924-64-3 95%
0.05g
$1895.0 2023-10-26
Enamine
EN300-1131417-0.5g
2-hydroxy-2-(3-methylbutyl)butanedioic acid
60924-64-3 95%
0.5g
$2167.0 2023-10-26

2-hydroxy-2-(3-methylbutyl)butanedioic acid 関連文献

2-hydroxy-2-(3-methylbutyl)butanedioic acidに関する追加情報

Recent Advances in the Study of 2-hydroxy-2-(3-methylbutyl)butanedioic acid (CAS: 60924-64-3): A Comprehensive Research Brief

In recent years, the compound 2-hydroxy-2-(3-methylbutyl)butanedioic acid (CAS: 60924-64-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The purpose of this research brief is to provide an up-to-date overview of the latest studies and developments related to this compound, focusing on its synthesis, biological activities, and potential clinical applications.

The synthesis of 2-hydroxy-2-(3-methylbutyl)butanedioic acid has been a subject of interest due to its complex stereochemistry and the need for efficient production methods. Recent studies have explored novel synthetic pathways that improve yield and purity while reducing environmental impact. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated a green chemistry approach using biocatalysts, which not only enhanced the efficiency of the synthesis but also minimized waste generation. These advancements are critical for scaling up production for potential pharmaceutical use.

From a biological perspective, 2-hydroxy-2-(3-methylbutyl)butanedioic acid has exhibited a range of pharmacological activities. Research has highlighted its role as a modulator of metabolic pathways, particularly in the context of lipid metabolism and inflammation. A recent in vitro study revealed that this compound can inhibit key enzymes involved in the biosynthesis of pro-inflammatory mediators, suggesting its potential as an anti-inflammatory agent. Furthermore, animal models have shown that it can ameliorate metabolic disorders such as hyperlipidemia and insulin resistance, making it a candidate for further investigation in metabolic syndrome and related conditions.

In addition to its metabolic effects, 2-hydroxy-2-(3-methylbutyl)butanedioic acid has been investigated for its neuroprotective properties. A 2024 study published in Neuropharmacology reported that this compound could mitigate oxidative stress and neuronal apoptosis in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's. These findings open new avenues for research into its potential use in neurotherapeutics, although further preclinical and clinical studies are needed to validate these effects.

Despite these promising findings, challenges remain in the development of 2-hydroxy-2-(3-methylbutyl)butanedioic acid as a therapeutic agent. Issues such as bioavailability, pharmacokinetics, and potential toxicity need to be addressed through rigorous testing. Recent efforts have focused on structural modifications to enhance its drug-like properties, including improved solubility and stability. Collaborative research between academic institutions and pharmaceutical companies is expected to accelerate progress in this area.

In conclusion, 2-hydroxy-2-(3-methylbutyl)butanedioic acid (CAS: 60924-64-3) represents a compound of significant interest in chemical biology and pharmaceutical research. Its diverse biological activities and potential therapeutic applications underscore the importance of continued investigation. Future research should prioritize optimizing its synthesis, elucidating its mechanisms of action, and advancing it through preclinical and clinical trials. This brief highlights the current state of knowledge and sets the stage for further exploration of this promising molecule.

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